

# Spectroscopic Profile of 5-Methylimidazo[1,2-a]pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methylimidazo[1,2-a]pyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Methylimidazo[1,2-a]pyridine** (CAS No. 933-69-7, Molecular Formula:  $C_8H_8N_2$ ). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While a complete experimental dataset for this specific molecule is not readily available in a single public source, this guide compiles representative data based on closely related analogs and established principles of spectroscopic analysis for the imidazo[1,2-a]pyridine scaffold.

## Core Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for **5-Methylimidazo[1,2-a]pyridine**. This data is aggregated from analyses of similar imidazo[1,2-a]pyridine derivatives and predictive models.

### Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

$^1H$  NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~ 7.5 - 7.7	d	H-8
~ 7.2 - 7.4	d	H-2
~ 7.0 - 7.2	t	H-7
~ 6.6 - 6.8	t	H-6
~ 2.4 - 2.6	s	CH <sub>3</sub> (at C-5)
~ 7.5	s	H-3

<sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 145	C-8a
~ 140	C-2
~ 125	C-7
~ 123	C-5
~ 117	C-3
~ 112	C-6
~ 18	CH <sub>3</sub>

## Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> )
1630 - 1600	Strong	C=N stretch
1550 - 1450	Medium-Strong	C=C aromatic ring stretch
1400 - 1350	Medium	C-H bend (CH <sub>3</sub> )
800 - 700	Strong	C-H out-of-plane bend

**Table 3: Mass Spectrometry (MS) Data**

m/z	Interpretation
132	[M] <sup>+</sup> (Molecular Ion)
117	[M - CH <sub>3</sub> ] <sup>+</sup> (Loss of a methyl group)
105	[M - HCN] <sup>+</sup>
78	Pyridine fragment

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific analysis of **5-Methylimidazo[1,2-a]pyridine**.

## Synthesis of 5-Methylimidazo[1,2-a]pyridine

A plausible synthetic route to **5-Methylimidazo[1,2-a]pyridine** involves the condensation of 6-methyl-2-aminopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent. A representative procedure is as follows:

- To a solution of 6-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.2 eq).

- The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like dichloromethane or ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford **5-Methylimidazo[1,2-a]pyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- A sample of **5-Methylimidazo[1,2-a]pyridine** (~5-10 mg) is dissolved in a suitable deuterated solvent (~0.6 mL), such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- For  $^1\text{H}$  NMR, the spectral width is typically set from -2 to 12 ppm. For  $^{13}\text{C}$  NMR, the spectral width is typically set from 0 to 200 ppm.
- Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

- The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

- Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

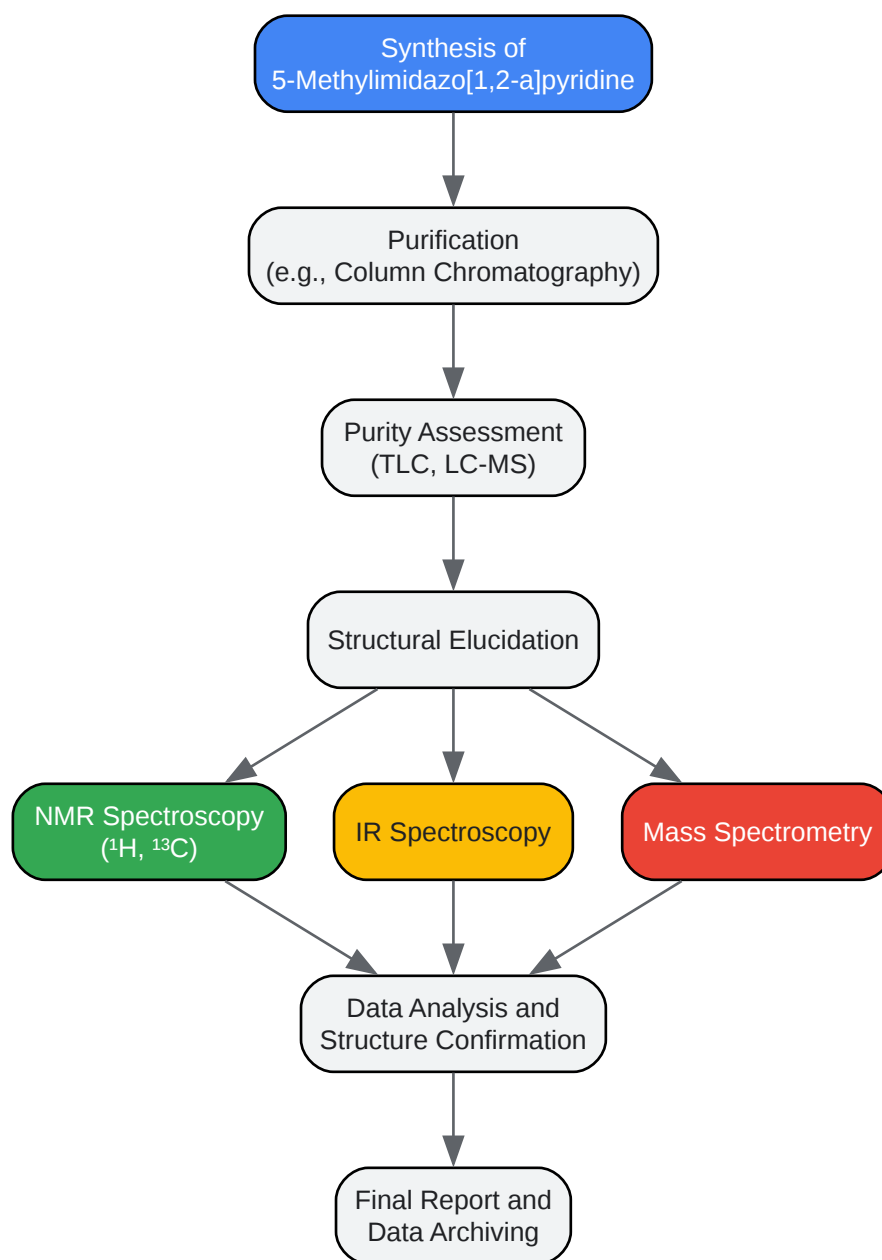
## Mass Spectrometry (MS)

- Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Electron Ionization (EI) is a common ionization method for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) can also be used, particularly for LC-MS.
- The sample is introduced into the ion source, where it is vaporized and ionized.
- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- The detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **5-Methylimidazo[1,2-a]pyridine**.

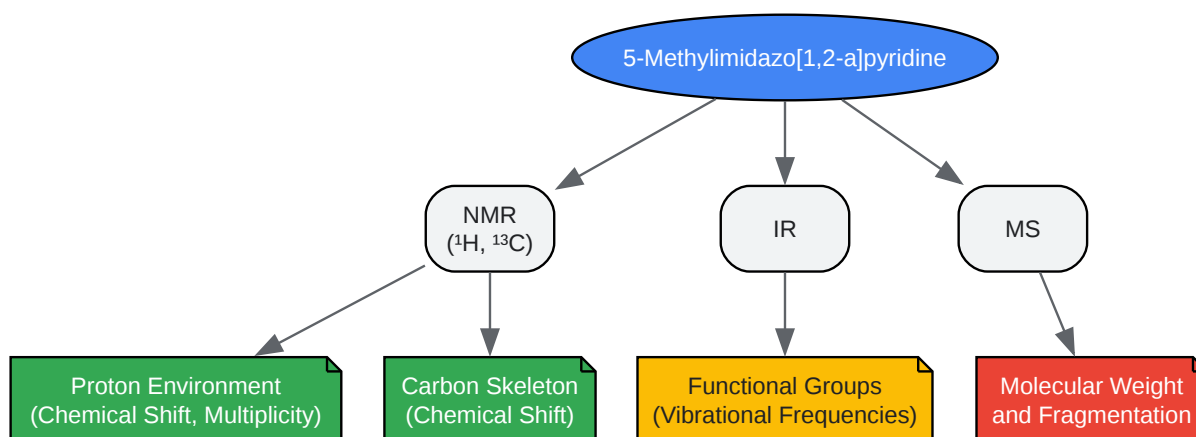


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Caption: General workflow for the synthesis and spectroscopic analysis of **5-Methylimidazo[1,2-a]pyridine**.

## Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide for **5-Methylimidazo[1,2-a]pyridine**.



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Caption: Information derived from different spectroscopic techniques for **5-Methylimidazo[1,2-a]pyridine**.

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